2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol
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Overview
Description
2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol, also known as OPB-9195, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action for 2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer research, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. In neurological disorders, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. In cardiovascular diseases, this compound has been shown to activate the endothelial nitric oxide synthase (eNOS) pathway, which is involved in the regulation of blood pressure and vascular tone.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the body. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurological disorders, this compound has been shown to improve cognitive function and protect neurons from damage. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and improve cardiac function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol in lab experiments is its potential therapeutic properties in several areas, including cancer, neurological disorders, and cardiovascular diseases. However, one limitation is that the mechanism of action for this compound is not fully understood, which may make it difficult to optimize its therapeutic effects.
Future Directions
There are several future directions for the study of 2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol. In cancer research, future studies may focus on optimizing the therapeutic effects of this compound by further understanding its mechanism of action and identifying potential combination therapies. In neurological disorders, future studies may focus on exploring the potential of this compound as a neuroprotective agent and identifying its effects on different types of neurons. In cardiovascular diseases, future studies may focus on exploring the potential of this compound as a vasodilator and identifying its effects on different types of blood vessels.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the scientific research community due to its potential therapeutic properties in several areas, including cancer, neurological disorders, and cardiovascular diseases. While the mechanism of action for this compound is not fully understood, it has been shown to have several biochemical and physiological effects in the body. There are several future directions for the study of this compound, which may help to optimize its therapeutic effects and identify potential combination therapies.
Synthesis Methods
The synthesis method for 2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol involves several steps, including the reaction of 4-bromophenol with 2-(pyrrolidin-1-yl)acetic acid to form 2-(4-bromophenyl)-2-oxoacetic acid. This compound is then reacted with 1,4-bis(piperidin-1-yl)butane to form this compound.
Scientific Research Applications
2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol has been studied for its potential therapeutic properties in several areas, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, this compound has been studied for its potential to protect neurons from damage and improve cognitive function. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and improve cardiac function.
properties
IUPAC Name |
2-(2-hydroxyphenyl)-1-[4-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c27-21-8-2-1-6-18(21)16-22(28)24-14-9-20(10-15-24)26-13-5-7-19(17-26)23(29)25-11-3-4-12-25/h1-2,6,8,19-20,27H,3-5,7,9-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMOFAWSFWQIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)CC4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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